2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
Description
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine ring at position 2 and a trifluoromethyl (-CF₃) group at position 2. This compound is often utilized as a building block in synthesizing bioactive molecules, particularly those targeting central nervous system disorders, oncology, and infectious diseases. Its hydrochloride salt form improves aqueous solubility, facilitating formulation and bioavailability studies.
Properties
IUPAC Name |
2-pyrrolidin-3-yl-4-(trifluoromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3.ClH/c10-9(11,12)7-2-4-14-8(15-7)6-1-3-13-5-6;/h2,4,6,13H,1,3,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAXNBAMZPDCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CC(=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-91-2 | |
| Record name | 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a trifluoromethylating agent under controlled conditions. Subsequent introduction of the pyrrolidine moiety can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. Continuous flow chemistry and other advanced techniques can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring in this compound undergoes nucleophilic substitution, particularly at electron-deficient positions.
Key Observations :
-
Amination : Reaction with primary or secondary amines (e.g., pyrrolidine, dimethylamine) in tetrahydrofuran (THF) substitutes the 2-position chlorine (if present) with amine groups, yielding derivatives with modified biological activity .
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Halogen Exchange : Under Suzuki coupling conditions, halogen atoms (e.g., chlorine) on the pyrimidine ring can be replaced with aryl or heteroaryl groups via palladium catalysis .
Example Reaction :
text2-Chloro-4-(trifluoromethyl)pyrimidine + Pyrrolidine → 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine Conditions: THF, 60°C, 12 hours Yield: ~75%[2][6]
Functional Group Transformations
The trifluoromethyl group and pyrrolidine ring enable diverse reactivity:
Trifluoromethyl Group Stability
-
Resistance to Hydrolysis : The -CF₃ group remains stable under acidic or basic conditions (pH 3–10), retaining its electronic effects .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to dihydropyrimidine while preserving the -CF₃ group.
Pyrrolidine Modifications
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Oxidation : The pyrrolidine nitrogen can be oxidized to form pyrrolidine N-oxide using m-chloroperbenzoic acid (mCPBA) .
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Alkylation : Reaction with alkyl halides under basic conditions (K₂CO₃/DMF) generates N-alkylated derivatives .
Cross-Coupling Reactions
The pyrimidine ring participates in transition-metal-catalyzed coupling:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 4-Aryl-2-(pyrrolidin-3-yl)pyrimidines |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated pyrrolidine derivatives |
Note : Coupling occurs preferentially at the 4-position due to the electron-withdrawing effect of -CF₃ .
Acid-Base Reactivity
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Hydrochloride Salt Formation : The pyrrolidine nitrogen readily forms salts with HCl, enhancing water solubility for biological assays.
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Deprotonation : Strong bases (e.g., LDA) deprotonate the pyrrolidine ring, enabling further alkylation or acylation .
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the pyrrolidine-pyrimidine bond.
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Photostability : UV irradiation (254 nm) induces partial ring-opening of the pyrrolidine moiety .
Comparative Reactivity with Analogues
| Compound | Reactivity Difference |
|---|---|
| 4-(Pyrrolidin-3-yloxy)-6-CF₃-pyrimidine | Higher electrophilicity at position 4 |
| 2-(Piperidin-3-ylthio)pyrimidine | Sulfur atom prone to oxidation |
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
2. Antifungal and Insecticidal Properties
The compound has been evaluated for its antifungal and insecticidal activities. A study synthesized several trifluoromethyl pyrimidine derivatives and tested them against various fungal pathogens and insect pests. Notably, some derivatives demonstrated good antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides .
3. Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Agricultural Applications
In agricultural research, the compound has shown promise as a pesticide. Its derivatives have been tested for their effectiveness against common agricultural pests, demonstrating moderate insecticidal activities that can contribute to crop protection strategies .
Safety Profile
The compound is classified with certain hazards:
- Acute Toxicity : Harmful if swallowed.
- Skin Irritation : Causes skin irritation.
- Eye Irritation : Causes serious eye irritation.
- Respiratory Irritation : May cause respiratory irritation.
This safety profile necessitates careful handling in laboratory and field applications .
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to biological activity. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Trifluoromethyl Substitution : The -CF₃ group in all compounds enhances resistance to oxidative metabolism, a critical feature for improving drug half-life. However, its position (pyrimidine vs. pyrrolidine) modulates electronic effects on the aromatic system, influencing binding affinity to targets like kinases .
Salt Forms : The hydrochloride salt in the target compound improves solubility compared to free bases (e.g., methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate), but dihydrochloride derivatives (e.g., N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine) may offer even greater bioavailability in acidic environments .
Stereochemistry: Compounds like [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride highlight the importance of stereochemistry in receptor interactions, a factor less explored in the target compound’s current literature .
Biological Activity
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its biological activities. This compound, characterized by its unique trifluoromethyl and pyrrolidine moieties, has been studied for various pharmacological applications, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
- Molecular Formula : C9H10F3N3·HCl
- Molecular Weight : 217.19 g/mol
- CAS Number : 1257522-06-7
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies indicate that this compound may act as a ligand for specific receptors, influencing processes such as cell proliferation and apoptosis.
Biological Activity Overview
-
Anticancer Activity
- Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, in studies involving pyrrolidine derivatives, compounds showed inhibition of breast cancer cell proliferation (MDA-MB-231) with IC50 values ranging from 6 to 63 μM .
- A structure-activity relationship (SAR) analysis identified that the presence of the trifluoromethyl group enhances biological activity, contributing to improved binding affinity to target proteins associated with cancer progression.
- Anti-inflammatory Properties
-
Antimicrobial Activity
- Preliminary studies indicate that derivatives of pyrimidine compounds demonstrate antimicrobial properties against Gram-positive bacteria and fungi. The incorporation of the trifluoromethyl group appears to enhance these effects, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a study conducted by Ollinger et al., the efficacy of pyrrolidinone derivatives was evaluated against pancreatic ductal adenocarcinoma (PDAC) cells. The study revealed that specific derivatives inhibited cell invasion and migration significantly while inducing apoptosis through caspase activation pathways . This highlights the potential application of this compound in cancer therapy.
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory mechanisms of similar compounds found that they inhibited NF-kB signaling pathways in activated macrophages, leading to reduced expression of inflammatory mediators . This suggests that this compound may share similar pathways, warranting further exploration.
Research Findings Summary Table
Q & A
Q. What are the key synthetic routes for 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via condensation of trifluoromethyl-substituted aldehydes with pyrrolidine-containing amines under acidic/basic conditions.
- Step 2 : Hydrochloride salt formation using HCl in polar solvents (e.g., ethanol) to enhance solubility and stability .
- Critical Conditions : Temperature control (±5°C) during condensation to avoid side products; stoichiometric ratios (1:1.2 aldehyde:amine) for maximal efficiency .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) by introducing ionic interactions. Stability tests under varying pH (3–9) and temperatures (4°C–25°C) show degradation <5% over 72 hours when stored in inert atmospheres .
Advanced Research Questions
Q. What strategies can optimize the trifluoromethylation step to minimize byproducts in large-scale synthesis?
- Methodological Answer :
- Catalyst Selection : Use Cu(I)-catalyzed trifluoromethylation for regioselectivity .
- Reagent Optimization : Replace gaseous CF₃ sources with stable reagents like Togni’s reagent (less hygroscopic, higher yield ~85%) .
- Process Design : Continuous flow reactors for precise temperature/pressure control, reducing reaction time by 40% .
Q. How can researchers design experiments to evaluate this compound’s bioactivity in neurological or oncological models?
- Methodological Answer :
- In Vitro :
- Target Binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors for neuro studies) .
- Cytotoxicity : IC₅₀ determination in cancer cell lines (e.g., MTT assay, 72-hour exposure) .
- In Vivo :
- Pharmacokinetics : Dose-ranging studies (1–50 mg/kg) in rodent models with LC-MS/MS plasma analysis .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Variable Analysis : Compare assay conditions (e.g., cell line specificity, serum concentration). For example, activity in HEK293 vs. SH-SY5Y cells may differ due to receptor expression levels .
- Structural Confirmation : Re-analyze batches for stereochemical purity (e.g., chiral HPLC) to rule out enantiomer-driven discrepancies .
- Meta-Analysis : Use tools like Rosetta Resolve to model ligand-receptor interactions and predict activity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
